2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole
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Overview
Description
2-[(2Z)-2-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 2-[(2Z)-2-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOLE typically involves the reaction of hydrazine derivatives with thioamide compounds. One common synthetic route includes the condensation of 5-chlorothiophene-2-carbaldehyde with 3,4-dimethylphenylthioamide in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Cyclization: Under certain conditions, it can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For example, its antimicrobial activity is believed to result from its ability to inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it is thought to interfere with signaling pathways that regulate cell growth and proliferation, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar compounds to 2-[(2Z)-2-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOLE include other thiazole derivatives, such as:
- 4-(4-chlorophenyl)-2-[(2Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole
- 1,3,4-thiadiazole derivatives
These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications
Properties
Molecular Formula |
C17H16ClN3S2 |
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Molecular Weight |
361.9 g/mol |
IUPAC Name |
N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16ClN3S2/c1-10-4-5-13(8-11(10)2)14-9-22-17(19-14)21-20-12(3)15-6-7-16(18)23-15/h4-9H,1-3H3,(H,19,21)/b20-12- |
InChI Key |
SGDJXTVBLGGCJH-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N/N=C(/C)\C3=CC=C(S3)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(S3)Cl)C |
Origin of Product |
United States |
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